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Compound of Interest

Compound Name: 1H-pyrazol-5-amine

Cat. No.: B8146055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
pyrazol-5-amine, a valuable building block in medicinal chemistry and drug development. Due

to prototropic tautomerism, this compound exists in equilibrium between two forms: 1H-
pyrazol-5-amine and the more stable 1H-pyrazol-3-amine. The spectroscopic data presented

herein corresponds to the major tautomer, 3-aminopyrazole. This document is intended to

serve as a core reference for the identification, characterization, and quality control of this

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-aminopyrazole, the

predominant tautomer of 1H-pyrazol-5-amine.

Table 1: ¹H NMR Spectral Data of 3-Aminopyrazole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~5.4 Doublet ~2.2 H4

~7.3 Doublet ~2.2 H5

~4.5 Broad Singlet NH₂

~11.5 Broad Singlet NH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 3-Aminopyrazole[1]

Chemical Shift (δ) ppm Assignment

~155 C3

~128 C5

~90 C4

Solvent: DMSO-d₆

Table 3: IR Spectral Data of 3-Aminopyrazole

Wavenumber (cm⁻¹) Assignment

3400 - 3200 N-H stretching (amine and pyrazole)

~1630 N-H bending (scissoring)

~1560 C=N stretching

~1480 C=C stretching

Table 4: Mass Spectrometry Data of 3-Aminopyrazole
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m/z Ratio Relative Intensity Assignment

83 High [M]⁺ (Molecular Ion)

55 Moderate [M - N₂]⁺

54 Moderate [M - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These can be adapted based on the specific instrumentation and laboratory

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-aminopyrazole.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 0 to 160 ppm, an acquisition time of 1-2

seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 3-aminopyrazole sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Perform a background scan prior to the sample scan to subtract atmospheric

contributions.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

Introduce a small amount of the sample into the ion source, typically via a direct insertion

probe for solid samples.

Data Acquisition:

Acquire the mass spectrum in the positive ion mode.
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Typical parameters for EI include an ionization energy of 70 eV and a mass range of 40-

200 m/z.

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 1H-pyrazol-5-amine.
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Caption: Tautomeric equilibrium of 1H-pyrazol-5-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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